Cas no 1022-66-8 (3-phenyl-1,2,3,4-tetrahydroquinolin-2-one)
1022-66-8 structure
Product Name:3-phenyl-1,2,3,4-tetrahydroquinolin-2-one
CAS-nummer:1022-66-8
MF:C15H13NO
MW:223.269823789597
MDL:MFCD09040531
CID:117377
PubChem ID:13836253
Update Time:2025-05-25
3-phenyl-1,2,3,4-tetrahydroquinolin-2-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 2(1H)-Quinolinone,3,4-dihydro-3-phenyl-
- 3-phenyl-3,4-dihydro-1H-quinolin-2-one
- 3-PHENYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE
- 3,4-dihydro-3-phenylcarbostyril
- 3-phenyl-1,2,3,4-tetrahydro-2-quinolone
- 3-Phenyl-3,4-dihydro-1H-chinolin-2-on
- 3-Phenyl-3,4-dihydro-carbostyril
- AC1Q6GR4
- AG-D-10978
- AGN-PC-00JC7D
- CTK4A0882
- EN300-27155
- SureCN5668502
- T5817515
- 3-phenyl-1,2,3,4-tetrahydroquinolin-2-one
- DTXSID80550811
- SCHEMBL5668502
- 3-Phenyl-3,4-dihydrocarbostyril
- AKOS022346455
- CS-0244063
- BAA02266
- 2(1H)-Quinolinone, 3,4-dihydro-3-phenyl-, (+)-
- Z235345513
- 2(1H)-Quinolinone, 3,4-dihydro-3-phenyl-
- 1022-66-8
-
- MDL: MFCD09040531
- Inchi: 1S/C15H13NO/c17-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16-15/h1-9,13H,10H2,(H,16,17)
- InChI-sleutel: WIGSEVPKWYDXGT-UHFFFAOYSA-N
- LACHT: O=C1C(C2C=CC=CC=2)CC2C=CC=CC=2N1
Berekende eigenschappen
- Exacte massa: 223.09979
- Monoisotopische massa: 223.099714038g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 1
- Complexiteit: 283
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 29.1Ų
Experimentele eigenschappen
- PSA: 29.1
- LogboekP: 3.05010
3-phenyl-1,2,3,4-tetrahydroquinolin-2-one Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM121502-1g |
3-Phenyl-3,4-dihydroquinolin-2(1H)-one |
1022-66-8 | 95% | 1g |
$650 | 2023-03-07 | |
| Enamine | EN300-27155-0.05g |
3-phenyl-1,2,3,4-tetrahydroquinolin-2-one |
1022-66-8 | 95% | 0.05g |
$101.0 | 2023-09-11 | |
| Enamine | EN300-27155-0.1g |
3-phenyl-1,2,3,4-tetrahydroquinolin-2-one |
1022-66-8 | 95% | 0.1g |
$152.0 | 2023-09-11 | |
| Enamine | EN300-27155-0.25g |
3-phenyl-1,2,3,4-tetrahydroquinolin-2-one |
1022-66-8 | 95% | 0.25g |
$216.0 | 2023-09-11 | |
| Enamine | EN300-27155-0.5g |
3-phenyl-1,2,3,4-tetrahydroquinolin-2-one |
1022-66-8 | 95% | 0.5g |
$407.0 | 2023-09-11 | |
| Enamine | EN300-27155-1.0g |
3-phenyl-1,2,3,4-tetrahydroquinolin-2-one |
1022-66-8 | 95% | 1.0g |
$528.0 | 2023-02-14 | |
| Enamine | EN300-27155-2.5g |
3-phenyl-1,2,3,4-tetrahydroquinolin-2-one |
1022-66-8 | 95% | 2.5g |
$1034.0 | 2023-09-11 | |
| Enamine | EN300-27155-5.0g |
3-phenyl-1,2,3,4-tetrahydroquinolin-2-one |
1022-66-8 | 95% | 5.0g |
$1530.0 | 2023-02-14 | |
| Enamine | EN300-27155-10.0g |
3-phenyl-1,2,3,4-tetrahydroquinolin-2-one |
1022-66-8 | 95% | 10.0g |
$2269.0 | 2023-02-14 | |
| Enamine | EN300-27155-1g |
3-phenyl-1,2,3,4-tetrahydroquinolin-2-one |
1022-66-8 | 95% | 1g |
$528.0 | 2023-09-11 |
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